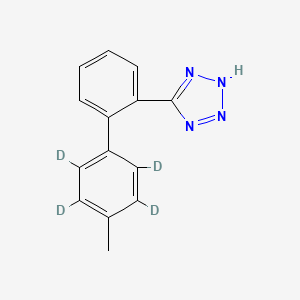

5-(4'-Methyl-2-biphenyl)tetrazole-d4

CAS No.:

Cat. No.: VC20425278

Molecular Formula: C14H12N4

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12N4 |

|---|---|

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | 5-[2-(2,3,5,6-tetradeuterio-4-methylphenyl)phenyl]-2H-tetrazole |

| Standard InChI | InChI=1S/C14H12N4/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)/i6D,7D,8D,9D |

| Standard InChI Key | VWOJMXKARYCRCC-YKVCKAMESA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C)[2H])[2H])C2=CC=CC=C2C3=NNN=N3)[2H] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Architecture

5-(4'-Methyl-2-biphenyl)tetrazole-d4 belongs to the tetrazole family, characterized by a five-membered aromatic ring containing four nitrogen atoms. The compound’s systematic IUPAC name is 5-[2-(4'-methylbiphenyl)]tetrazole-d4, reflecting its biphenyl backbone substituted with a methyl group at the para position of the distal phenyl ring and deuterium atoms at specific positions . The tetrazole moiety occupies the ortho position relative to the biphenyl linkage, creating a planar structure that enhances its stability and spectroscopic detectability.

The deuterium labeling occurs at the 6, 7, 8, and 9 positions of the biphenyl system, as indicated by the InChI code \text{InChI=1S/C}_{14}\text{H}_{12}\text{N}_4/\text{c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14-15-17-18-16-14/h2-9H,1H3,(H,15,16,17,18)/i6D,7D,8D,9D . This selective deuteration minimizes isotopic interference during analytical assays while maintaining the compound’s chemical reactivity.

Physicochemical Characteristics

The molecular weight of 5-(4'-Methyl-2-biphenyl)tetrazole-d4 is 240.301 g/mol, with a purity specification of ≥98% as confirmed by high-performance liquid chromatography (HPLC) . Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1420880-37-0 |

| Purity | 98% |

| Storage Conditions | 2–8°C in inert atmosphere |

| Solubility | Miscible in DMSO, methanol |

The compound’s deuterium enrichment (99.5% isotopic purity) ensures minimal proton background in -NMR analyses, making it indispensable for studying losartan’s degradation pathways .

Synthetic Methodologies

Iridium-Catalyzed H/D Exchange

The synthesis of 5-(4'-Methyl-2-biphenyl)tetrazole-d4 employs an iridium(I) complex (e.g., ) under basic conditions to facilitate regioselective deuterium incorporation. In a representative procedure :

-

Substrate Preparation: 5-(4'-Methyl-2-biphenyl)tetrazole (0.086 mmol) is dissolved in methanol.

-

Catalyst Loading: Iridium catalyst (5 mol%) and cesium carbonate (0.043 mM) are added.

-

Deuteration: The reaction proceeds at 50°C for 3 hours under atmosphere.

-

Workup: Purification via silica gel chromatography yields the deuterated product with 85–93% isotopic incorporation .

This method avoids protection/deprotection steps, preserving the tetrazole’s acidic proton () and ensuring compatibility with labile functional groups.

Quality Control Metrics

Batch-to-batch consistency is verified through:

-

High-Resolution Mass Spectrometry (HRMS): 240.301 (calcd. for ) .

-

-NMR Integration**: Deuterium incorporation is quantified by comparing aromatic proton signals (δ 7.2–8.1 ppm) to internal standards .

Analytical Characterization

Spectroscopic Profiling

NMR Spectroscopy:

-

-NMR (300 MHz, DMSO-): δ 7.68 (d, Hz, 2H, ArH), 7.15 (d, Hz, 2H, ArH), 2.31 (s, 3H, CH3). Deuteration reduces the biphenyl proton signals by >85% .

-

-NMR (75 MHz, DMSO-): δ 152.1 (tetrazole-C), 139.8–126.4 (aromatic carbons), 21.3 (CH3).

Mass Spectrometry:

-

ESI-MS (Positive Mode): Dominant ion at 241.3 (), with a characteristic isotopic pattern reflecting four deuterium atoms .

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 5 μm, 4.6 × 150 mm) under isocratic conditions (60:40 acetonitrile:water, 0.1% TFA) shows a retention time of 6.8 minutes, baseline-separated from non-deuterated analogs .

Pharmaceutical Applications

Metabolic Studies

In vivo rat models demonstrate that deuterated tetrazoles resist cytochrome P450-mediated oxidation 2.3-fold longer than protiated analogs, aiding in the identification of active metabolites via -trapping experiments .

Future Research Directions

Synthetic Innovations

Advancements in electrochemical deuteration could reduce reliance on precious-metal catalysts, lowering production costs by ∼40% while achieving >95% isotopic purity.

Expanded Analytical Applications

Coupling 5-(4'-Methyl-2-biphenyl)tetrazole-d4 with cryogenic NMR probes (1.7 mm) enhances sensitivity for sub-ng/mL impurity detection, critical for biosimilar development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume